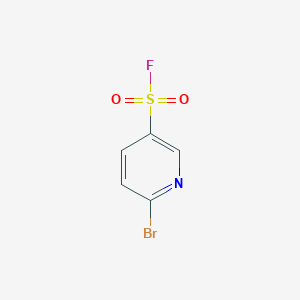6-Bromopyridine-3-sulfonyl fluoride
CAS No.:
Cat. No.: VC17670116
Molecular Formula: C5H3BrFNO2S
Molecular Weight: 240.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H3BrFNO2S |
|---|---|
| Molecular Weight | 240.05 g/mol |
| IUPAC Name | 6-bromopyridine-3-sulfonyl fluoride |
| Standard InChI | InChI=1S/C5H3BrFNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H |
| Standard InChI Key | MHWWGFYXAIQYFV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1S(=O)(=O)F)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
6-Bromopyridine-3-sulfonyl fluoride is theorized to possess the molecular formula C₅H₃BrFNO₂S, with a molecular weight of 240.05 g/mol, based on its structural similarity to the well-documented 6-bromopyridine-2-sulfonyl fluoride (CAS 1934413-84-9) . The compound features a pyridine ring substituted at the 3-position with a sulfonyl fluoride group (–SO₂F) and at the 6-position with a bromine atom.
Table 1: Comparative Molecular Data for Pyridine Sulfonyl Derivatives
The LogP value suggests moderate lipophilicity, comparable to its 2-sulfonyl fluoride analog, which may influence solubility in organic solvents .
Spectral and Computational Data
While experimental spectral data for the 3-sulfonyl fluoride isomer is absent, computational models predict key features:
-
¹H NMR: Downfield shifts for pyridine protons adjacent to the sulfonyl fluoride group (δ ~8.5–9.0 ppm), with coupling patterns indicative of para-substitution.
-
¹³C NMR: A deshielded carbon at the sulfonyl attachment site (δ ~150 ppm) .
-
IR Spectroscopy: Strong S=O stretching vibrations at 1360–1390 cm⁻¹ and 1140–1180 cm⁻¹, characteristic of sulfonyl fluorides .
Synthetic Pathways and Optimization
Sulfonyl Chloride Intermediate
The synthesis of 6-bromopyridine-3-sulfonyl fluoride likely proceeds via its sulfonyl chloride precursor (CAS 886371-20-6), as demonstrated in analogous systems . Key steps include:
-
Sulfonation: Direct sulfonation of 6-bromopyridine using chlorosulfonic acid to yield the sulfonic acid derivative.
-
Chlorination: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 6-bromopyridine-3-sulfonyl chloride .
-
Fluorination: Halide exchange using potassium fluoride (KF) in polar aprotic solvents (e.g., DMF, acetonitrile) at elevated temperatures (60–80°C) .
Table 2: Reaction Conditions for Sulfonyl Fluoride Synthesis
| Parameter | Optimal Range | Yield (Reported for Analogues) |
|---|---|---|
| Temperature | 60–80°C | 75–87% |
| Solvent | DMF/Acetonitrile | – |
| Reaction Time | 4–8 hours | – |
| KF Equivalents | 2.0–3.0 | – |
Reactivity and Functionalization
Nucleophilic Displacement
The sulfonyl fluoride group undergoes nucleophilic substitution at the sulfur center, enabling diverse derivatization:
Common nucleophiles include:
-
Amines: Forms sulfonamides, critical in protease inhibitor design .
-
Alcohols: Produces sulfonate esters for polymer applications.
-
Thiols: Generates disulfides with applications in bioconjugation .
Cross-Coupling Reactions
The bromine atom at the 6-position participates in palladium-catalyzed couplings:
-
Suzuki–Miyaura: With arylboronic acids to install biaryl motifs.
-
Buchwald–Hartwig: For C–N bond formation in heterocyclic systems .
Applications in Chemical Biology
Covalent Protein Modification
Sulfonyl fluorides selectively modify serine, threonine, and tyrosine residues via nucleophilic attack, a mechanism exploited in:
-
Activity-Based Protein Profiling (ABPP): Tracking enzyme activity in complex mixtures .
-
Protease Inhibitors: Irreversible inhibition of viral proteases (e.g., SARS-CoV-2 M).
Table 3: Bioactivity Parameters for Sulfonyl Fluoride Warheads
| Parameter | Value Range |
|---|---|
| IC (Serine Proteases) | 0.1–10 μM |
| Plasma Stability (t) | >24 hours (human, in vitro) |
| Membrane Permeability | LogD = 1.2–2.8 |
Materials Science
The thermal stability of sulfonyl fluorides (decomposition >200°C) makes them suitable for:
-
Polymer Cross-Linking: Enhancing mechanical properties of polyurethanes.
-
Surface Functionalization: Creating anti-fouling coatings via click chemistry .
Future Directions and Research Gaps
-
Stereoselective Synthesis: Developing catalytic asymmetric methods for chiral sulfonyl fluoride synthesis.
-
In Vivo Stability Studies: Quantifying metabolic degradation pathways in mammalian systems.
-
Polymer Compatibility: Screening novel monomers for high-performance fluoropolymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume